N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]naphthalene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-17-25-22-11-5-4-10-21(22)24(26-17)28-15-13-19(14-16-28)27-31(29,30)23-12-6-8-18-7-2-3-9-20(18)23/h2-3,6-9,12,19,27H,4-5,10-11,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNFSPZQHCMBFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NS(=O)(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrahydroquinazoline core. One common approach is the reaction of 2-methyl-5,6,7,8-tetrahydroquinazolin-4-ylamine with naphthalene-1-sulfonyl chloride in the presence of a suitable base, such as triethylamine, to form the sulfonamide linkage.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of corresponding quinone derivatives.
Reduction: Production of reduced amines or alcohols.
Substitution: Generation of various substituted naphthalene sulfonamides.
Scientific Research Applications
Antiproliferative Properties
Recent studies have highlighted the antiproliferative effects of naphthalene sulfonamide derivatives against various cancer cell lines. For instance, related compounds have shown significant activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values indicating potent effects:
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.51 ± 0.03 |
| Compound B | A549 | 0.33 ± 0.01 |
The mechanism of action for these compounds often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Inhibition of Fatty Acid Binding Protein 4 (FABP4)
Another significant application is the inhibition of fatty acid binding protein 4 , which is associated with metabolic disorders like diabetes and atherosclerosis. Research indicates that naphthalene sulfonamide derivatives can act as potent inhibitors of FABP4. The binding affinities of these compounds have been shown to be comparable or superior to existing inhibitors:
Table 2: Binding Affinities of Naphthalene Derivatives to FABP4
| Compound | Binding Affinity (Kd) |
|---|---|
| Compound C | Comparable to BMS309403 |
| Compound D | Superior to BMS309403 |
Structural studies using X-ray crystallography have elucidated the binding modes and interactions within the FABP4 binding pocket .
Case Studies
Several case studies underscore the therapeutic potential of naphthalene sulfonamides:
- Diabetes Management : In vivo studies demonstrated that FABP4 inhibitors can significantly improve glucose metabolism in diabetic mouse models.
- Cancer Treatment : The antiproliferative properties observed in cell lines suggest that these compounds could be developed into effective chemotherapeutics.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to bind to enzymes and receptors, potentially inhibiting their activity. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
- Synthetic Efficiency : Compound 18 () achieved a 73% isolated yield using a sulfonylation protocol, highlighting the robustness of this method for naphthalene sulfonamide derivatives .
- Structural Diversity: BI82235 () replaces the sulfonamide group with a thiazole carboxamide, demonstrating how minor substitutions can alter molecular weight while retaining the tetrahydroquinazoline-piperidine core .
- Linker Variations : Compound 12 () introduces a triazole linker, which may enhance metabolic stability or binding flexibility compared to direct sulfonamide linkages .
Pharmacological and Functional Comparisons
Receptor Targeting:
- Compound 18 () is a dual α2A/5-HT7 receptor ligand, suggesting that the naphthalene sulfonamide scaffold contributes to receptor cross-reactivity. This contrasts with BI82235 (), which lacks sulfonamide functionality and may target distinct pathways .
- The tetrahydroquinazoline-piperidine core (common to the target compound and BI82235) is associated with kinase or GPCR modulation, though specific targets for the sulfonamide variant remain uncharacterized .
Metabolic and Stability Considerations
- Microsomal Incubation : highlights the use of rat liver microsomes to assess metabolic stability, a method applicable to the target compound for evaluating sulfonamide-derived metabolites .
- Triazole vs. Sulfonamide Linkers : Triazole-containing compounds (e.g., Compound 12) may exhibit enhanced oxidative stability compared to traditional sulfonamide linkages, though this requires direct comparison .
Biological Activity
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]naphthalene-1-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural framework comprising a naphthalene sulfonamide core linked to a piperidine ring and a tetrahydroquinazoline moiety. The molecular formula is , which contributes to its diverse biological interactions.
Structural Features
| Component | Description |
|---|---|
| Naphthalene Sulfonamide | Core structure known for antibacterial properties |
| Tetrahydroquinazoline | Enhances central nervous system activity |
| Piperidine Ring | Imparts psychoactive properties |
Antimicrobial Activity
Preliminary studies suggest that compounds similar to this compound exhibit significant antimicrobial properties. Research indicates notable activity against various pathogens, including Staphylococcus aureus and Escherichia coli . For instance, related sulfonamide compounds have shown efficacy comparable to traditional antibiotics like ampicillin .
Antitumor Activity
The compound's structural characteristics may also confer antitumor activity. Similar derivatives have been reported to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies have demonstrated that tetrahydroquinazoline derivatives can exert cytotoxic effects on cancer cell lines by targeting specific signaling pathways involved in tumor growth.
Neuropharmacological Effects
This compound may influence neurotransmission due to its interaction with central nervous system receptors. Research has indicated potential effects on dopamine and serotonin pathways, which could be beneficial for treating neurological disorders .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial Mechanism : The sulfonamide group likely interferes with bacterial folic acid synthesis by inhibiting dihydropteroate synthase.
- Antitumor Mechanism : Induction of apoptosis in cancer cells may occur through the activation of caspases and modulation of Bcl-2 family proteins.
- Neuropharmacological Mechanism : The compound may act as an antagonist or agonist at various neurotransmitter receptors, influencing mood and cognitive functions.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of sulfonamide derivatives against clinical isolates of S. aureus and E. coli . The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential for therapeutic development .
Study 2: Antitumor Activity in Cell Lines
In vitro assays on human cancer cell lines demonstrated that derivatives based on the tetrahydroquinazoline structure induced significant cytotoxicity. The study highlighted a dose-dependent response in cell viability assays, with IC50 values indicating potent antitumor activity.
Study 3: Neuropharmacological Assessment
Research assessing the neuropharmacological effects of similar compounds revealed alterations in behavior in rodent models, suggesting potential anxiolytic or antidepressant effects linked to modulation of serotonin levels .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for preparing high-purity N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]naphthalene-1-sulfonamide?
Methodological Answer: The synthesis involves two key steps:
Sulfonamide Coupling : React naphthalene-1-sulfonyl chloride with the amine intermediate (1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine) under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) to minimize side reactions .
Piperidine-Quinazoline Assembly : Construct the tetrahydroquinazoline core via cyclocondensation of substituted amidines with ketones, optimized at 80–100°C in ethanol .
Critical Conditions :
Q. Which analytical techniques are most effective for structural characterization and purity assessment of this compound?
Methodological Answer:
- Structural Confirmation :
- 1H/13C NMR : Key signals include δ 7.8–8.2 ppm (naphthalene aromatic protons) and δ 3.1–3.5 ppm (piperidine CH2 groups) .
- HRMS : Validate molecular ion [M+H]+ with <2 ppm mass error .
- Purity Assessment :
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies to evaluate the role of the tetrahydroquinazolinyl-piperidine moiety in target binding?
Methodological Answer:
- Analog Synthesis :
- Modify the quinazoline ring (e.g., 5-membered vs. 6-membered) via reductive amination .
- Vary piperidine substituents using Buchwald-Hartwig coupling (Pd(OAc)2/XPhos catalyst) .
- Binding Assays :
- Radioligand displacement assays (IC50 determination with 3H-labeled reference compounds) .
- Molecular docking (AutoDock Vina; MM/GBSA scoring to assess binding energy) .
Q. What experimental strategies resolve contradictions between in vitro potency and in vivo pharmacokinetic performance?
Methodological Answer:
- Metabolic Stability : Test in human liver microsomes (NADPH regeneration system; quantify half-life reduction) .
- Plasma Protein Binding : Use equilibrium dialysis (rat/human plasma; 37°C, 4 hr) to measure free fraction .
- Structural Optimization :
- Fluorine scanning at metabolically vulnerable positions (e.g., para to sulfonamide) .
- Compare interspecies PK (rat vs. dog models) to identify clearance mechanisms .
Q. How to address discrepancies in biological activity data from different research groups?
Methodological Answer:
- Standardization :
- Collaborative Studies :
- Share identical compound batches (HPLC-validated purity) across labs .
- Apply multivariate analysis (PCA) to separate compound effects from methodological variables .
Q. What computational methods best predict the compound’s solubility and membrane permeability for CNS targeting?
Methodological Answer:
- Solubility Prediction : Use COSMO-RS (conductor-like screening model) with DFT-optimized geometries .
- Permeability :
- PAMPA-BBB : Simulate blood-brain barrier penetration (pH 7.4, 37°C) .
- MD Simulations : Calculate logP values (e.g., Schrödinger QikProp) and hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
